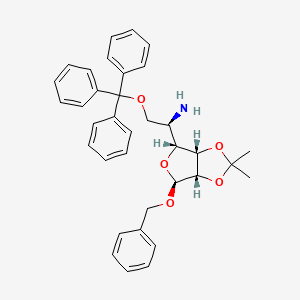

Benzyl 5-Amino-5-deoxy-2,3-O-isopropylidene-6-O-trityl-alpha-D-mannofuranoside

Übersicht

Beschreibung

Benzyl 5-Amino-5-deoxy-2,3-O-isopropylidene-6-O-trityl-alpha-D-mannofuranoside is a biochemical reagent used primarily in glycobiology research. This compound is involved in the study of carbohydrate structures, synthesis, biology, and evolution. It plays a crucial role in understanding carbohydrate chemistry, glycan formation and degradation enzymology, protein-glycan recognition, and the role of glycans in biological systems .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 5-Amino-5-deoxy-2,3-O-isopropylidene-6-O-trityl-alpha-D-mannofuranoside typically involves multiple steps, starting from D-mannose. The key steps include:

Protection of hydroxyl groups: The hydroxyl groups of D-mannose are protected using isopropylidene and trityl groups to prevent unwanted reactions.

Amination: The protected mannose derivative undergoes amination to introduce the amino group at the 5-position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This includes the use of efficient catalysts, solvents, and purification techniques .

Analyse Chemischer Reaktionen

Types of Reactions

Benzyl 5-Amino-5-deoxy-2,3-O-isopropylidene-6-O-trityl-alpha-D-mannofuranoside undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The benzyl and trityl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as hydrogen peroxide or nitric acid.

Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can yield amines .

Wissenschaftliche Forschungsanwendungen

Glycobiology Research

Benzyl 5-amino-5-deoxy-2,3-O-isopropylidene-6-O-trityl-alpha-D-mannofuranoside serves as a crucial biochemical reagent in glycobiology. It is utilized to study the structure, synthesis, and biological functions of carbohydrates. The compound's ability to act as a glycosyl donor facilitates the synthesis of complex glycan structures, which are essential for understanding cell signaling and interactions .

Anti-Infection Applications

The compound has demonstrated potential in anti-infection research. It is involved in the development of glycosylated compounds that can inhibit the binding of pathogens to host cells, thereby preventing infections from viruses such as HIV and influenza . Its role in creating carbohydrate-based vaccines is also being explored, contributing to immunological studies aimed at enhancing vaccine efficacy.

Antibody-Drug Conjugates (ADCs)

This compound is significant in the development of antibody-drug conjugates. These conjugates leverage the specificity of antibodies to deliver cytotoxic drugs directly to cancer cells, minimizing damage to healthy tissues. The compound's structural properties facilitate the attachment of drug moieties to antibodies, enhancing therapeutic effectiveness .

Apoptosis and Cell Cycle Regulation

Research indicates that this compound plays a role in apoptosis and cell cycle regulation. It has been linked to pathways that control cell death and proliferation, making it a candidate for cancer therapy research. The modulation of these pathways can lead to improved strategies for targeting cancer cells while sparing normal cells .

Epigenetics and Signal Transduction

This compound has implications in epigenetic studies due to its influence on gene expression regulation through glycosylation processes. It interacts with various signaling pathways, including the JAK/STAT pathway and MAPK/ERK signaling, which are crucial for cellular responses to external stimuli .

Neuroscience Applications

In neuroscience research, this compound is being investigated for its effects on neuronal signaling pathways. Its ability to modulate neurotransmitter receptors may lead to advancements in treatments for neurodegenerative diseases and mental health disorders .

Case Studies and Research Findings

Several case studies highlight the diverse applications of this compound:

Wirkmechanismus

The mechanism of action of Benzyl 5-Amino-5-deoxy-2,3-O-isopropylidene-6-O-trityl-alpha-D-mannofuranoside involves its interaction with specific enzymes and proteins involved in glycan biosynthesis and recognition. The compound acts as a substrate or inhibitor for these enzymes, modulating their activity and affecting glycan-related processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Benzyl 5-Amino-5-deoxy-2,3-O-isopropylidene-alpha-D-mannofuranoside: Lacks the trityl group.

Benzyl 5-Amino-5-deoxy-6-O-trityl-alpha-D-mannofuranoside: Lacks the isopropylidene group.

Uniqueness

The presence of both isopropylidene and trityl protective groups in Benzyl 5-Amino-5-deoxy-2,3-O-isopropylidene-6-O-trityl-alpha-D-mannofuranoside makes it unique. These groups provide stability and selectivity in reactions, making it a valuable tool in glycobiology research .

Biologische Aktivität

Benzyl 5-amino-5-deoxy-2,3-O-isopropylidene-6-O-trityl-alpha-D-mannofuranoside (CAS 91364-15-7) is a complex carbohydrate derivative that has garnered attention in glycobiology and medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and implications for therapeutic applications.

Chemical Structure and Synthesis

The compound is characterized by a mannofuranoside backbone, with specific functional groups that enhance its reactivity and biological interactions. The synthesis typically involves multi-step processes including protection and deprotection of hydroxyl groups, glycosylation reactions, and the introduction of amino groups.

Table 1: Key Steps in Synthesis

| Step | Reaction Type | Description |

|---|---|---|

| 1 | Protection | Protect hydroxyl groups using isopropylidene and trityl groups. |

| 2 | Glycosylation | Form the glycosidic bond with benzyl amine. |

| 3 | Deprotection | Remove protective groups to yield the final product. |

Biological Activity

Research indicates that this compound exhibits a range of biological activities, particularly in the context of its interactions with lectins and potential therapeutic applications.

Antimicrobial Properties

Studies have shown that compounds similar to this mannofuranoside can inhibit bacterial adhesion by blocking lectin interactions. For instance, derivatives have been tested against various pathogens, demonstrating effectiveness in preventing biofilm formation.

Case Study: Inhibition of E. coli Adhesion

- Objective : Evaluate the efficacy of the compound against E. coli.

- Method : In vitro assays measuring adhesion to uroepithelial cells.

- Results : Significant reduction in bacterial adhesion was observed at concentrations as low as 10 µM.

Anticancer Activity

The compound's structural features suggest potential anticancer properties. Research has indicated that some mannosides can induce apoptosis in cancer cells through lectin-mediated pathways.

Table 2: Anticancer Activity Overview

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 25 | Induction of apoptosis |

| HeLa (Cervical) | 30 | Inhibition of cell proliferation |

The biological activity of this compound is primarily attributed to its ability to interact with specific lectins on cell surfaces. These interactions can modulate cellular signaling pathways, influencing processes such as cell adhesion, migration, and apoptosis.

Lectin Binding Studies

Research involving surface plasmon resonance (SPR) has elucidated the binding affinity of this compound to various lectins, providing insights into its potential as a therapeutic agent.

Table 3: Lectin Binding Affinities

| Lectin | Binding Affinity (Kd) |

|---|---|

| Concanavalin A | 50 nM |

| E-selectin | 200 nM |

Therapeutic Implications

Given its biological activities, this compound holds promise for therapeutic applications in infectious diseases and cancer treatment. Its role as a glycomimetic could be pivotal in developing new strategies for targeting lectin-mediated processes in disease progression.

Eigenschaften

IUPAC Name |

(1R)-1-[(3aS,4S,6R,6aS)-2,2-dimethyl-4-phenylmethoxy-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]-2-trityloxyethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H37NO5/c1-34(2)40-31-30(39-33(32(31)41-34)37-23-25-15-7-3-8-16-25)29(36)24-38-35(26-17-9-4-10-18-26,27-19-11-5-12-20-27)28-21-13-6-14-22-28/h3-22,29-33H,23-24,36H2,1-2H3/t29-,30-,31+,32+,33+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTBAKPKYLDUOFM-ZPZOKNLESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(O1)C(OC2C(COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)N)OCC6=CC=CC=C6)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@@H]2[C@H](O1)[C@H](O[C@@H]2[C@@H](COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)N)OCC6=CC=CC=C6)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H37NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

551.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91364-15-7 | |

| Record name | Phenylmethyl 5-amino-5-deoxy-2,3-O-(1-methylethylidene)-6-O-(triphenylmethyl)-α-D-mannofuranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91364-15-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.